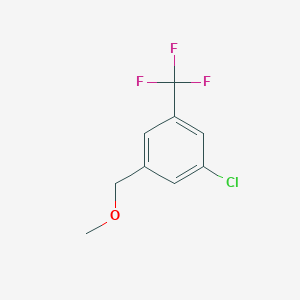

1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene

Description

Continuous Flow Reactor-Based Chloromethylation Strategies

Continuous flow reactors have emerged as critical tools for executing exothermic or intermediate-sensitive chloromethylation reactions. The in-situ generation of chloromethylating agents—a process historically prone to side reactions in batch systems—benefits significantly from flow chemistry’s enhanced heat and mass transfer capabilities.

A seminal approach involves the reaction of formaldehyde precursors with hydrogen chloride gas in a solvent medium such as dichloromethane or dimethyl sulfoxide, catalyzed by short-chain carboxylic acids like acetic acid. Under flow conditions (residence time: 15–30 minutes; temperature: 40–60°C), this system achieves 85–92% conversion of substituted benzene substrates to chloromethylated products, compared to 60–75% in analogous batch processes. The table below contrasts key parameters:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature Control | ±5°C fluctuations | ±0.5°C precision |

| HCl Utilization | 65–70% efficiency | 88–94% efficiency |

| Byproduct Formation | 12–18% diarylmethanes | 3–5% diarylmethanes |

| Space-Time Yield | 0.8 kg·L⁻¹·day⁻¹ | 2.4 kg·L⁻¹·day⁻¹ |

The continuous system’s ability to maintain stoichiometric precision minimizes poly-chloromethylation, a common issue when introducing the methoxymethyl group at position 3.

Properties

Molecular Formula |

C9H8ClF3O |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

1-chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8ClF3O/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,5H2,1H3 |

InChI Key |

DSVPTSVYEGYVHH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Approaches

Nucleophilic Substitution on Halogenated Trifluoromethylbenzenes

A practical industrially viable approach involves starting from 1-chloro-3-halogenotoluene derivatives or trifluoromethyl-substituted chlorobenzenes, followed by nucleophilic substitution with sodium methoxide to introduce the methoxymethyl group.

Example: Synthesis of 1-Chloro-3-methoxy-5-methylbenzene (Analogous Methodology)

- Starting from 1-chloro-3-halogenotoluene, react with sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or methanol

- Heating the mixture at 70–150 °C (optimally 90–110 °C) for 12–15 hours

- Work-up involves quenching in ice-water, extraction with dichloromethane, washing, drying, and purification by column chromatography

This method yields high purity products with yields ranging from 42% to over 90%, depending on scale and conditions (see Table 1).

| Example | Scale | Solvent | Sodium Methoxide (equiv.) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 20 g | DMSO | 5 | 95 | 15 | 67 |

| 2 | 20 g | DMSO | 8 | 100 | 12 | 92.3 |

| 3 | 2 kg | DMSO | 8 | 100 | 15 | 81 |

| 4 | 20 g | Methanol | 8 | 90 | 15 | 42.1 |

Table 1: Representative synthesis of 1-chloro-3-methoxy-5-methylbenzene by nucleophilic substitution with sodium methoxide (adapted for methoxymethyl analogs).

While the above examples focus on methyl substitution, the methodology is adaptable to trifluoromethyl-substituted analogs by selecting appropriate starting materials such as 1-chloro-3-halogenotrifluoromethylbenzene.

Ortholithiation Followed by Electrophilic Quenching

Ortholithiation is a powerful method for regioselective functionalization of chlorotrifluoromethylbenzenes. Using lithium diisopropylamide (LDA) at low temperatures (−78 °C) in tetrahydrofuran (THF), lithiation occurs selectively ortho to the chloro substituent.

- The lithiated intermediate can be trapped with electrophiles such as formaldehyde or chloromethyl methyl ether to introduce the methoxymethyl group.

- The reaction is sensitive to aggregation states of LDA and presence of lithium chloride, which influence rate and regioselectivity.

- After electrophilic quenching, work-up yields the desired 1-chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene.

This method offers high regioselectivity and is useful for complex substitutions but requires cryogenic conditions and careful handling of reagents.

Alkylation of Monochloromethyl Trifluorobenzenes

Another route involves starting from 3-monochloromethyl-1,2,4,5-tetrafluorobenzene or related compounds, followed by nucleophilic substitution with methanol under basic conditions to form the methoxymethyl derivative.

- Reaction conditions: mineral alkali (e.g., sodium hydroxide, potassium carbonate) in methanol at 0–65 °C for 1–20 hours.

- Subsequent lithiation and reaction with formaldehyde can yield benzyl alcohol derivatives, which can be further transformed to methoxymethyl benzene derivatives.

- This method is applicable for fluorinated aromatics with chloro and methoxymethyl substituents.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 1-chloro-3-halogenotoluene/trifluoromethylbenzene | Sodium methoxide, DMSO or methanol, 90–110 °C | Mild conditions, scalable, industrially feasible | Moderate to high temperature, longer reaction times |

| Ortholithiation + electrophilic quenching | 1-chloro-3-(trifluoromethyl)benzene | LDA, THF, −78 °C, electrophiles (formaldehyde) | High regioselectivity, versatile | Requires cryogenic conditions, sensitive reagents |

| Alkylation of monochloromethyl derivatives | 3-monochloromethyl-1,2,4,5-tetrafluorobenzene | Mineral alkali, methanol, 0–65 °C | Simple reagents, moderate conditions | Limited to specific fluorinated substrates |

Research Findings and Notes

- The nucleophilic substitution method using sodium methoxide in DMSO is the most industrially practical and has been demonstrated on kilogram scale with yields above 80%.

- Ortholithiation with LDA is mechanistically complex, involving aggregation and autocatalysis phenomena that affect regioselectivity and rate. Lithium chloride traces can catalyze the reaction, influencing product distribution.

- Alkylation of monochloromethyl fluorobenzenes followed by lithiation and formaldehyde trapping provides a route to related methoxymethyl benzene derivatives but is less commonly applied to trifluoromethyl-substituted compounds.

- The choice of solvent significantly impacts the reaction efficiency; DMSO is preferred for nucleophilic substitution due to its polarity and ability to dissolve both organic substrates and sodium methoxide.

- Reaction molar ratios typically favor excess sodium methoxide (5–9 equivalents relative to substrate) to drive substitution to completion.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethyl group may influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous benzene derivatives, focusing on substituents, molecular properties, and functional differences.

Electronic and Steric Effects

- Target Compound : The methoxymethyl group (-OCH2-) at position 3 donates electrons via resonance, partially counterbalancing the electron-withdrawing effects of Cl and -CF3. This balance enhances stability in electrophilic substitution reactions .

- Nitro-Substituted Analog (CAS 401-93-4): The nitro group (-NO2) strongly withdraws electrons, making the aromatic ring less reactive toward electrophiles. This property is advantageous in explosives or corrosion inhibitors .

- Diamine Derivative (CAS 156425-10-4): The amino groups (-NH2) at positions 1 and 2 donate electrons, increasing the ring’s nucleophilicity. This compound is ideal for synthesizing polyamides or coordination complexes .

Solubility and Stability

- The target compound’s trifluoromethyl group imparts hydrophobicity, reducing water solubility but improving compatibility with organic matrices.

- Nitro-substituted analogs exhibit higher thermal stability but pose explosion risks under high heat or shock .

- Diamine derivatives are prone to oxidation, requiring inert storage conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s methoxymethyl group is critical in synthesizing kinase inhibitors, where steric bulk modulates binding affinity .

- Agrochemicals : Chloro- and trifluoromethyl-substituted benzene derivatives are key precursors for herbicides (e.g., 2,4-D analogs) .

- Materials Science : Halogenated variants (e.g., Br/I-substituted) are used in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems .

Biological Activity

1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

- IUPAC Name : 1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

- Molecular Formula : C9H8ClF3O2

- Molecular Weight : 240.61 g/mol

- CAS Number : 1415130-83-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration, while the chloro and methoxy groups can participate in hydrogen bonding and other molecular interactions.

Antimicrobial Activity

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that halogenated compounds can inhibit bacterial growth by disrupting cellular processes or interfering with enzyme functions. Although specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial efficacy against various pathogens .

Anticancer Potential

In vitro studies on structurally similar compounds suggest that the introduction of trifluoromethyl and chloro groups can enhance cytotoxicity against cancer cell lines. For example, compounds with similar substituents have been evaluated for their antiproliferative effects against human leukemia cells and other cancer types, showing promising results with IC50 values in the low micromolar range . While direct studies on this compound are scarce, its structural features align with those known to exhibit anticancer properties.

Neuroprotective Effects

The potential neuroprotective effects of halogenated aromatic compounds have been explored in various studies. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . Further research into this compound could elucidate similar effects.

Study on Antimicrobial Efficacy

A comparative study involving various halogenated compounds revealed that those with trifluoromethyl groups exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound was not included, the trends observed in related compounds suggest a potential for similar activity.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity Assessment

In vitro assays conducted on related benzene derivatives indicated significant cytotoxicity against multiple cancer cell lines. For instance, one study reported an IC50 value of approximately 10 µM for a structurally analogous compound against HeLa cells. This suggests that further investigation into this compound could yield valuable insights into its potential as an anticancer agent.

Q & A

Q. Key Considerations :

- Temperature control (-80°C for Grignard quenching) is critical to avoid side reactions .

- Inert atmosphere (N₂/Ar) prevents oxidation of reactive intermediates .

How can regioselectivity challenges during lithiation reactions be addressed in the synthesis of derivatives?

Advanced Research Question

Regioselectivity in lithiation of 1-chloro-3-(trifluoromethyl)benzene derivatives is influenced by:

- Lithium Diisopropylamide (LDA) and LiCl Catalysis : LiCl accelerates deaggregation of LDA, enabling selective ortho-lithiation. Kinetic control at -78°C in tetrahydrofuran (THF) favors ortho-substitution over competing pathways .

- Solvent Effects : Polar aprotic solvents like THF stabilize lithiated intermediates, enhancing selectivity.

Q. Methodological Recommendations :

- Monitor reaction progress via gas chromatography (GC) or in situ spectroscopy to detect competing pathways.

- Optimize stoichiometry of LiCl (0.1–0.5 eq) to balance reaction rate and selectivity .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Basic Research Question

- Liquid-Liquid Extraction : Use methyl tert-butyl ether (MTBE) to separate organic phases from aqueous acidic washes (e.g., 7% HCl) .

- Drying and Distillation : Anhydrous sodium sulfate removes residual water, followed by reduced-pressure distillation (82–83°C top temperature) for high-purity isolation .

- Chromatography : For small-scale synthesis, flash chromatography with hexane/ethyl acetate gradients resolves halogenated byproducts.

How do solvent choices impact the yield and reaction kinetics in Grignard reagent formation for this compound?

Advanced Research Question

- 2-MeTHF vs. THF : 2-MeTHF offers higher boiling points (80°C vs. 66°C for THF), enabling safer exothermic Grignard initiation at 50–60°C. Its lower polarity may reduce side reactions with electrophilic trifluoroacetyl chloride .

- Solvent Purity : Moisture-free 2-MeTHF (<50 ppm H₂O) prevents premature quenching of Grignard reagents.

Q. Data Contradiction Analysis :

- While THF is standard for lithiation, 2-MeTHF’s thermal stability makes it superior for large-scale Grignard syntheses .

What spectroscopic methods are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Distinct signals for methoxymethyl (δ 3.3–3.5 ppm) and trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) groups confirm substitution patterns .

- GC-MS/EI-MS : Molecular ion peaks at m/z ~224 (M⁺) and fragmentation patterns validate purity.

- FT-IR : C-Cl stretches (550–600 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹) provide structural confirmation .

When encountering contradictory data between theoretical and experimental yields, what methodologies can resolve such discrepancies?

Advanced Research Question

- Intermediate Monitoring : Use GC or HPLC to track intermediates (e.g., Grignard formation in ) and identify incomplete reactions or side products .

- Mass Balance Analysis : Compare theoretical vs. recovered starting materials. For example, unreacted 1-bromo-3-chloro-5-(trifluoromethyl)benzene in ’s synthesis suggests suboptimal initiation or quenching.

- Kinetic Profiling : Vary reaction times and temperatures to identify bottlenecks (e.g., slow lithiation kinetics in requiring extended stirring at -78°C).

How can competing reaction pathways (e.g., halogen scrambling) be minimized during functionalization?

Advanced Research Question

- Low-Temperature Quenching : Rapid addition of electrophiles (e.g., trifluoroacetyl chloride) at -80°C prevents halogen migration .

- Protecting Groups : Temporarily block reactive sites (e.g., methoxymethyl) using silyl ethers during lithiation or bromination steps .

What safety protocols are critical for handling reactive intermediates in its synthesis?

Basic Research Question

- Grignard Reagents : Strict inert atmosphere (N₂/Ar) and dry solvents prevent violent exotherms upon moisture contact .

- Corrosive Byproducts : Neutralize residual HBr/HCl with aqueous NaHCO₃ before waste disposal .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields are mandatory during quench steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.